molecular formula C10H12O2 B3135660 2-(Tetrahydrofuran-2-yl)phenol CAS No. 40324-49-0

2-(Tetrahydrofuran-2-yl)phenol

Cat. No. B3135660
CAS RN: 40324-49-0
M. Wt: 164.2 g/mol
InChI Key: NGIMVPGMYWVCAE-UHFFFAOYSA-N
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Description

“2-(Tetrahydrofuran-2-yl)phenol” is an organic compound that is used in various applications. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Cyclisation and Synthesis

  • Cyclisation Pathways

    Substituted 2-methylene-tetrahydrofurans, derived from cyclisation of acetylenic alcohols and phenols like 2-(Tetrahydrofuran-2-yl)phenol, demonstrate efficient cyclisation under mildly basic or acidic conditions, leading to high yields and stability against hydrolysis (Pflieger & Muckensturn, 1989).

  • Facile Access to Cis-Dihydrofurobenzofuran

    A method employing Pd-catalyzed intramolecular oxidative C–O bond formation of 2-(2,5-dihydro-furan-2-yl)-phenol results in good yields of cis-dihydrofurobenzofurans (Hu et al., 2016).

  • Synthesis of Chiral Aminophenols

    Chiral aminophenols based on proline, synthesized from salicylaldehyde and amino alcohols derived from L-proline, have been used as ligands in enantioselective additions, indicating diverse synthetic applications (Ge et al., 2010).

Chemical Reactions and Properties

  • Allyl Phenyl Ether Reactions in Water

    The reaction of allyl phenyl ether in high-temperature water, which is environmentally benign compared to acid catalysts or organic solvents, shows diverse product distributions, indicating the scope for interconversion of alcohols and alkenes (Bagnell et al., 1996).

  • Ortho-Substitution of Phenols

    Phenols undergo a selective ortho-substitution reaction with vinyl ethers like 2-(tetrahydro-2H-pyran-2-yl)phenol, suggesting potential in synthetic chemistry (Pinhey & Xuan, 1988).

  • Hypervalent Tin Coordination Compounds

    The study of reactions involving 2-(1H-benzimidazol-2-yl)phenol and various tin compounds highlights the role of phenol oxygen in coordinating with metal atoms, pertinent to organometallic chemistry (Esparza-Ruiz et al., 2009).

Environmental and Green Chemistry

  • 2-Methyltetrahydrofuran as a Solvent: Derived from renewable resources, 2-methyl-tetrahydrofuran (2-MeTHF) shows remarkable stability and low miscibility with water, making it a promising solvent in environmentally friendly synthesis strategies (Pace et al., 2012).

properties

IUPAC Name

2-(oxolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10-11H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIMVPGMYWVCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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